Ethypicone
Overview
Description
Ethypicone is a hypnotic and sedative agent . It has the chemical formula C10H15NO2, an exact mass of 181.11, and a molecular weight of 181.240 . The elemental analysis shows that it contains Carbon (66.27%), Hydrogen (8.34%), Nitrogen (7.73%), and Oxygen (17.66%) .
Molecular Structure Analysis
The IUPAC name for Ethypicone is 3,3-Diethyl-5-methyl-2,4 (1H,3H)-pyridinedione . The InChI code is InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) . The SMILES code is O=C1C(CC)(CC)C(C©=CN1)=O .
Physical And Chemical Properties Analysis
Ethypicone is a solid powder . Its solubility, melting point, boiling point, and other physical and chemical properties are not specified in the available resources.
Scientific Research Applications
Medicine
Ethypicone: has potential applications in the medical field, particularly in the development of heterocyclic compounds . These compounds play a crucial role as active ingredients in pharmaceuticals, exhibiting properties such as anticancer , anti-inflammatory , and antibacterial activities .
Agriculture
In agriculture, Ethypicone could be utilized in the formulation of pesticides and fertilizers . Its properties may help in improving the efficiency of agricultural chemicals, thereby enhancing crop yield and reducing environmental impact .
Industrial Processes
Ethypicone: can be involved in industrial chemical reactions like the Solvay process , which is used for producing sodium carbonate and sodium bicarbonate, essential for glass making and cleaning formulations . Its role in ethylene trimerization processes is also significant for the production of materials like low linear density polyethylene (LLDPE) and high-density polyethylene (HDPE) .
Environmental Applications
In environmental science, Ethypicone could be explored for its potential in pollutant detection and adsorption , as well as in photocatalysis for environmental decontamination .
Food Industry
The food industry could benefit from Ethypicone in the development of nanoemulsions for the delivery of nutraceuticals, coloring and flavoring agents, and antimicrobials. It could also be used in biodegradable coating and packaging films to enhance food quality and shelf life .
Material Science
Ethypicone: may have applications in material science , particularly in the synthesis of macromolecular architectures , bioconjugates , and hybrid materials through reactions like the Diels–Alder “click” reactions .
Energy Production
In the context of energy production, Ethypicone could be instrumental in energy-saving technologies . It may contribute to the development of nanomaterials that enhance the efficiency of devices used in hydrogen production , solar photovoltaic systems , and solar thermal systems .
Nanotechnology
Lastly, Ethypicone ’s role in nanotechnology could be pivotal, especially in functional food development and advanced nanomaterials applications, which are crucial for the future of sustainable energy and food systems .
properties
IUPAC Name |
3,3-diethyl-5-methyl-1H-pyridine-2,4-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO2/c1-4-10(5-2)8(12)7(3)6-11-9(10)13/h6H,4-5H2,1-3H3,(H,11,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WELBEQNHUMMKEL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1(C(=O)C(=CNC1=O)C)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80196915 | |
Record name | Ethypicone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethypicone | |
CAS RN |
467-90-3 | |
Record name | 3,3-Diethyl-5-methyl-2,4(1H,3H)-pyridinedione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=467-90-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethypicone [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467903 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ethypicone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80196915 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ETHYPICONE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PO3M8FE7C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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